![molecular formula C21H23NO2 B5565142 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide](/img/structure/B5565142.png)

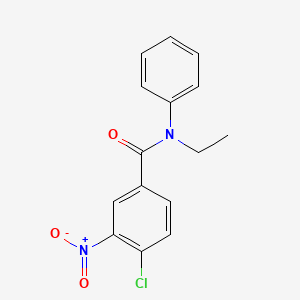

3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is a chemical compound with the linear formula C21H23NO2 . It has a molecular weight of 321.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is defined by its linear formula C21H23NO2 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.科学的研究の応用

Anticancer Applications

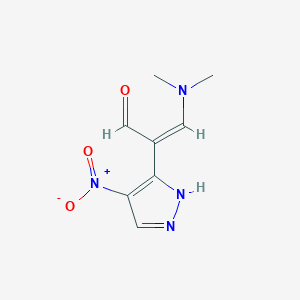

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally related to the query compound, have been synthesized and evaluated for their antiproliferative activity against select cancer cell lines, demonstrating potential as antimicrotubule agents. These compounds, particularly compound 13e, showed significant inhibition of cancer cell growth, with an IC(50) of 46 nM against MCF-7 human breast tumor cells. The study highlights the importance of meta-phenoxy substitution for antiproliferative activity, suggesting a pathway for the development of potent anticancer agents (Stefely et al., 2010).

Anti-Tubercular Applications

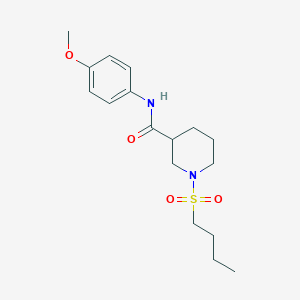

The ultrasound-assisted synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, has shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). These derivatives exhibited IC50 values of less than 1 µg/mL, demonstrating potential as a new anti-tubercular scaffold with significant activity and low cytotoxicity, offering insights into the development of anti-tubercular agents (Nimbalkar et al., 2018).

Synthetic Methodologies

Research on 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines through a sequence involving O-trichloroacetylation and cyclization has expanded synthetic methodologies, providing a mild and wide-scoped approach for the synthesis of benzoxazolones, a pharmacophore present in various pharmaceuticals. This method is notable for its economic and regioselective synthesis, demonstrating the versatility of related compounds in facilitating synthetic innovations (Ram & Soni, 2013).

Anti-Inflammatory Applications

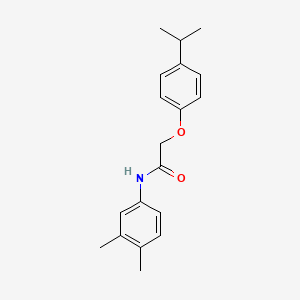

The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a selective ligand for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Derivatives synthesized from this scaffold selectively inhibited COX-2, with selectivity indices surpassing those of clinically used NSAIDs such as celecoxib. This discovery opens new avenues for the development of anti-inflammatory drugs with potentially better safety profiles (Seth et al., 2014).

特性

IUPAC Name |

(E)-N-cyclopentyl-3-(4-phenylmethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c23-21(22-19-8-4-5-9-19)15-12-17-10-13-20(14-11-17)24-16-18-6-2-1-3-7-18/h1-3,6-7,10-15,19H,4-5,8-9,16H2,(H,22,23)/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQNFIUQKLFRBB-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Benzyloxy)phenyl)-N-cyclopentylacrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)

![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)

![N-{2-[(7-chloro-4-quinolinyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B5565148.png)

![N,N-dimethyl-2-[5-methyl-3-(4-morpholinylmethyl)-1H-indol-2-yl]ethanamine](/img/structure/B5565158.png)